6-Methyl-2,6-diazaspiro[3.4]octan-7-one
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Overview
Description
6-Methyl-2,6-diazaspiro[3.4]octan-7-one is a chemical compound known for its unique spirocyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2,6-diazaspiro[3.4]octan-7-one typically involves the reaction of appropriate amines with cyclic ketones under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the formation of the spirocyclic structure .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-2,6-diazaspiro[3.4]octan-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, bases like sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
6-Methyl-2,6-diazaspiro[3.4]octan-7-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential therapeutic applications in pain management and neuroprotection.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of 6-Methyl-2,6-diazaspiro[3.4]octan-7-one involves its interaction with sigma-1 receptors. Sigma-1 receptors are involved in modulating the effects of opioids and other neurotransmitters. By antagonizing these receptors, the compound can enhance the analgesic effects of opioids and reduce the development of tolerance . The molecular targets and pathways involved include the modulation of calcium signaling and the regulation of ion channels .
Comparison with Similar Compounds
2,6-Diazaspiro[3.4]octan-7-one: Shares a similar spirocyclic structure but lacks the methyl group at the 6-position.
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane: Another spirocyclic compound with dual μ-opioid receptor agonist and sigma-1 receptor antagonist properties.
Uniqueness: 6-Methyl-2,6-diazaspiro[3.4]octan-7-one is unique due to its specific interaction with sigma-1 receptors and its potential to enhance opioid analgesia without increasing adverse effects. This makes it a promising candidate for the development of new analgesics and therapeutic agents .
Properties
Molecular Formula |
C7H12N2O |
---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
6-methyl-2,6-diazaspiro[3.4]octan-7-one |
InChI |
InChI=1S/C7H12N2O/c1-9-5-7(2-6(9)10)3-8-4-7/h8H,2-5H2,1H3 |
InChI Key |
MMKFVFCOYMNYGN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2(CC1=O)CNC2 |
Origin of Product |
United States |
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